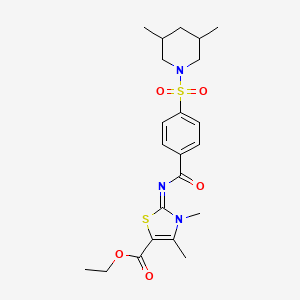

(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

The compound “(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a synthetic molecule featuring a unique hybrid structure combining a dihydrothiazole core, a sulfonamide-linked benzoyl group, and a 3,5-dimethylpiperidine moiety. Its Z-configuration at the imino group ensures stereochemical specificity, which is critical for interactions with biological targets. Structural characterization of this compound likely employs crystallographic tools like SHELX programs for refinement and validation of its stereochemistry .

Properties

IUPAC Name |

ethyl 2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-6-30-21(27)19-16(4)24(5)22(31-19)23-20(26)17-7-9-18(10-8-17)32(28,29)25-12-14(2)11-15(3)13-25/h7-10,14-15H,6,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJUCTJMDCQRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 396.47 g/mol. It exhibits significant lipophilicity (LogP > 5), indicating potential for membrane permeability.

Antimicrobial Properties

Research indicates that compounds containing piperidine and sulfonamide groups exhibit notable antimicrobial activity. For example:

- Study Findings : A related compound with a similar piperidine structure demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess significant antibacterial properties.

Anticancer Activity

The thiazole derivatives have been explored for their anticancer potential:

- Case Study : Compounds similar in structure to (Z)-ethyl 2-((4-(chlorophenyl)amino)thiazole) exhibited activity in enhancing Oct3/4 expression in embryonic stem cells, which is crucial for maintaining pluripotency . This suggests that the compound could be investigated for its role in cancer stem cell biology.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Receptor Modulation : The piperidine moiety could interact with neurotransmitter receptors, influencing cellular signaling pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|---|

| Compound A | Piperidine + Sulfonamide | 0.25 | Staphylococcus aureus | Antimicrobial |

| Compound B | Thiazole + Piperidine | 6.2 | HCT-116 Cancer Cells | Anticancer |

| Compound C | Thiazole + Sulfonamide | 43.4 | T47D Cancer Cells | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include sulfonamide-bearing heterocycles and dihydrothiazole derivatives. Key comparisons are outlined in Table 1:

Bioactivity Profile: Compared to natural compounds like C. gigantea extracts, the target compound offers higher synthetic reproducibility and tunability, though natural compounds may exhibit broader-spectrum insecticidal activity due to diverse phytochemical synergies . In cancer research, the compound’s sulfonamide group aligns with ferroptosis-inducing agents (FINs), which disrupt redox homeostasis. Unlike natural FINs (e.g., artemisinin derivatives), synthetic analogs like this compound enable precise structural modifications to enhance selectivity for oral squamous cell carcinoma (OSCC) cells .

Chemical Reactivity and Stability: The dimethylpiperidine-sulfonyl moiety enhances metabolic stability compared to simpler sulfonamides, reducing susceptibility to cytochrome P450 degradation. This contrasts with plant-derived alkaloids, which often require structural shielding (e.g., glycosylation) to improve bioavailability . This stereochemical advantage is analogous to the role of chiral centers in bioactive natural products .

Synthesis and Scalability :

- The compound’s synthesis likely involves multi-step reactions, including sulfonation, imine formation, and esterification. This contrasts with natural compound extraction, which faces challenges in yield and purity .

- Scalability is superior to biogenic molecules (e.g., C. gigantea extracts), which depend on seasonal and geographical factors for raw material supply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.